(S)-(-)-Ethyl Leucate
Overview
Description
(S)-(-)-Ethyl Leucate, also known as ethyl (2S)-2-amino-4-methylpentanoate, is an ester derivative of the amino acid leucine. This compound is characterized by its chiral nature, with the (S)-configuration indicating its specific three-dimensional arrangement. It is commonly used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(-)-Ethyl Leucate can be synthesized through the esterification of leucine. The process typically involves the reaction of leucine with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the amino acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures.
Chemical Reactions Analysis
Types of Reactions: (S)-(-)-Ethyl Leucate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding leucine and ethanol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester derivative.
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Alcohols such as methanol or butanol, with an acid or base catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Hydrolysis: Leucine and ethanol.
Transesterification: Various ester derivatives depending on the alcohol used.
Oxidation: Oxo derivatives of this compound.
Scientific Research Applications
(S)-(-)-Ethyl Leucate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for leucine.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(-)-Ethyl Leucate involves its hydrolysis to release leucine, which then participates in various metabolic pathways. Leucine is known to activate the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in protein synthesis and cell growth. The ester form allows for improved bioavailability and targeted delivery of leucine.
Comparison with Similar Compounds
Methyl Leucate: The methyl ester of leucine, which has similar properties but different solubility and reactivity.
Isopropyl Leucate: Another ester derivative with distinct physical and chemical characteristics.
Leucine Ethyl Ester: A non-chiral form of ethyl leucate.
Uniqueness: (S)-(-)-Ethyl Leucate is unique due to its chiral nature, which imparts specific biological activity and interactions. Its (S)-configuration is crucial for its role in biochemical processes, distinguishing it from other non-chiral or differently configured esters.
Properties
IUPAC Name |
ethyl (2S)-2-hydroxy-4-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHOWVDPHIXNEN-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40530957 | |
Record name | Ethyl (2S)-2-hydroxy-4-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40530957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60856-85-1 | |
Record name | Ethyl 2-hydroxy-4-methylvalerate, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060856851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2S)-2-hydroxy-4-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40530957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 2-HYDROXY-4-METHYLVALERATE, (2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZU52L66UC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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